molecular formula C6H6Br2OS B12078778 1-(3,4-Dibromothiophen-2-yl)ethanol

1-(3,4-Dibromothiophen-2-yl)ethanol

Cat. No.: B12078778
M. Wt: 285.99 g/mol
InChI Key: XSSHKJDZGLZYAP-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Materials Science

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which imparts unique properties to the molecule. wisdomlib.org Thiophenes are crucial building blocks in organic synthesis, often used to construct more complex molecules. ontosight.ai In materials science, thiophene-based polymers, such as polythiophene, are utilized in the development of organic electronics like solar cells and light-emitting diodes (LEDs) due to their excellent conductivity. ontosight.airesearchgate.net The versatility of thiophene chemistry allows for the synthesis of a vast number of derivatives with tailored electronic and optical properties. researchgate.net

The Role of Brominated Thiophenes as Synthetic Intermediates and Precursors

Brominated thiophenes are highly versatile intermediates in organic synthesis. The presence of bromine atoms on the thiophene ring provides reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds. nih.govresearchgate.net This reactivity is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. For instance, brominated thiophenes can be used to create arylated anthraquinones, which are of interest in physical organic chemistry. nih.gov The controlled bromination of thiophenes allows for the regioselective introduction of functional groups, a critical aspect in the design of new materials and drugs. researchgate.netnih.gov

Overview of 1-(3,4-Dibromothiophen-2-yl)ethanol as a Key Molecular Synthon

This compound is a specific brominated thiophene derivative that serves as a valuable molecular synthon, or building block, in organic synthesis. evitachem.com Its structure, featuring a thiophene ring with two bromine atoms and an ethanol (B145695) group, offers multiple points for chemical modification. The ethanol group can be oxidized or otherwise altered, while the bromine atoms provide handles for cross-coupling reactions. This trifunctionality makes it a key intermediate for the synthesis of a variety of more complex thiophene-containing molecules with potential applications in materials science and medicinal chemistry. evitachem.comontosight.ai

Chemical and Physical Properties

The unique arrangement of functional groups in this compound contributes to its specific chemical and physical properties.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound3,4-Dibromothiophene (B32776)
Molecular Formula C6H6Br2OSC4H2Br2S nih.govsigmaaldrich.com
Molecular Weight 285.98 g/mol 241.93 g/mol nih.govsigmaaldrich.com
Appearance -Colorless liquid nih.gov
Melting Point -4-5 °C sigmaaldrich.comchemsynthesis.com
Boiling Point -221-222 °C sigmaaldrich.comchemsynthesis.com
Density -2.188 g/mL at 25 °C sigmaaldrich.com
Refractive Index -n20/D 1.640 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2OS

Molecular Weight

285.99 g/mol

IUPAC Name

1-(3,4-dibromothiophen-2-yl)ethanol

InChI

InChI=1S/C6H6Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3

InChI Key

XSSHKJDZGLZYAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CS1)Br)Br)O

Origin of Product

United States

Reactivity and Transformational Chemistry of 1 3,4 Dibromothiophen 2 Yl Ethanol

Chemical Reactions of the Hydroxyl Group in 1-(3,4-Dibromothiophen-2-yl)ethanol

The secondary alcohol functionality is a key site for various chemical modifications, including oxidation, etherification, esterification, and dehydration.

The secondary hydroxyl group in this compound can be readily oxidized to yield the corresponding ketone, 1-(3,4-dibromothiophen-2-yl)ethan-1-one. This transformation is a fundamental process in organic synthesis. The oxidation of secondary alcohols to ketones can be achieved using a variety of oxidizing agents. libretexts.org The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.orgyoutube.com Tertiary alcohols are resistant to this type of oxidation as they lack a hydrogen atom on the carbinol carbon. libretexts.org The choice of reagent depends on factors such as the desired selectivity and the presence of other sensitive functional groups in the molecule.

Table 1: Common Oxidation Reactions and Reagents

Reagent Product Reaction Conditions
Pyridinium chlorochromate (PCC) 1-(3,4-dibromothiophen-2-yl)ethan-1-one Dichloromethane (CH₂Cl₂)
Jones reagent (CrO₃/H₂SO₄/acetone) 1-(3,4-dibromothiophen-2-yl)ethan-1-one Acetone
Dess-Martin periodinane (DMP) 1-(3,4-dibromothiophen-2-yl)ethan-1-one Dichloromethane (CH₂Cl₂)

The nucleophilic nature of the hydroxyl group allows it to participate in etherification and esterification reactions. libretexts.org

Etherification involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide ion. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. Alternatively, acid-catalyzed etherification can occur, particularly with other alcohols. organic-chemistry.orgnih.gov

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or acid anhydride) to form an ester. youtube.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.uk The reaction is reversible, and often, water is removed to drive the equilibrium towards the product. chemguide.co.uk Using more reactive acylating agents like acid chlorides or anhydrides can lead to faster and more irreversible reactions. youtube.com

Table 2: Example Etherification and Esterification Reactions

Reaction Type Reagents Product
Etherification 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) 2-(1-methoxyethyl)-3,4-dibromothiophene
Esterification Acetic anhydride (B1165640) ((CH₃CO)₂O), Pyridine 1-(3,4-dibromothiophen-2-yl)ethyl acetate

| Esterification | Benzoyl chloride (C₆H₅COCl), Pyridine | 1-(3,4-dibromothiophen-2-yl)ethyl benzoate (B1203000) |

Under acidic conditions and heat, this compound can undergo dehydration, an elimination reaction that removes the hydroxyl group and a proton from an adjacent carbon atom to form an alkene. libretexts.orgchemguide.co.uk This reaction converts the alcohol into 3,4-dibromo-2-vinylthiophene. The mechanism typically begins with the protonation of the hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄), which turns it into a good leaving group (water). chemguide.co.ukmasterorganicchemistry.com The departure of the water molecule can lead to the formation of a carbocation intermediate (E1 mechanism) or occur in a concerted step with proton abstraction by a base (E2 mechanism). chemguide.co.ukmasterorganicchemistry.com For primary alcohols, the E2 pathway is often favored to avoid the formation of an unstable primary carbocation. chemguide.co.uk

Table 3: Dehydration Reaction

Reagent Product Conditions
Concentrated Sulfuric Acid (H₂SO₄) 3,4-dibromo-2-vinylthiophene High temperature (~170-180°C)

Reactivity of the Dibromothiophene Moiety

The two bromine atoms on the thiophene (B33073) ring are sites for transformations that can build molecular complexity, primarily through substitution or metal-halogen exchange.

Direct nucleophilic aromatic substitution, where a nucleophile replaces a halogen on an aromatic ring, is generally challenging for unactivated aryl halides like dibromothiophene. pressbooks.pub However, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, substitution can be achieved. researchgate.net For instance, the bromine atoms on this compound could potentially be displaced by nucleophiles like alkoxides or amines, though this often requires harsh reaction conditions.

A more versatile and widely used method for functionalizing the dibromothiophene ring is through metal-halogen exchange. wikipedia.org This reaction involves treating the compound with an organometallic reagent, typically an organolithium compound like n-butyllithium (n-BuLi), at low temperatures. nih.gov The reaction exchanges a bromine atom for a lithium atom, generating a highly reactive lithiated thiophene intermediate. This powerful nucleophile can then be "quenched" by adding an electrophile, allowing for the introduction of a wide variety of functional groups. uni-muenchen.de

In the case of this compound, the hydroxyl group contains an acidic proton that would be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the reagent are necessary: one to deprotonate the alcohol and one to perform the metal-halogen exchange. nih.gov Alternatively, the hydroxyl group can be protected prior to the exchange reaction.

The regioselectivity of the metal-halogen exchange is an important consideration. The bromine at the 3-position is adjacent to the ethanol (B145695) substituent. It is possible that the oxygen atom of the (deprotonated) hydroxyl group can coordinate to the lithium reagent, directing the metallation to the C-3 position through a chelation effect. nih.gov The resulting lithiated species can then react with various electrophiles.

Table 4: Metal-Halogen Exchange and Quenching Reactions

Step 1: Reagent Step 2: Electrophile (Quencher) Final Product (after workup)
2 eq. n-Butyllithium (n-BuLi) Dimethylformamide (DMF) 4-bromo-2-(1-hydroxyethyl)thiophene-3-carbaldehyde
2 eq. n-Butyllithium (n-BuLi) Carbon dioxide (CO₂) 4-bromo-2-(1-hydroxyethyl)thiophene-3-carboxylic acid
2 eq. n-Butyllithium (n-BuLi) Trimethylsilyl chloride (TMSCl) 1-(4-bromo-3-(trimethylsilyl)thiophen-2-yl)ethanol

Cross-Coupling Reactions of the Bromine Substituents

The bromine atoms at the C3 and C4 positions of the thiophene ring are prime handles for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3,4-dibromothiophenes, the relative reactivity of the two bromine atoms can often be controlled by the choice of catalyst, ligands, and reaction conditions, although differentiation can be challenging. For the title compound, the 1-hydroxyethyl group at the C2 position, being adjacent to the C3-bromine, introduces steric and electronic factors that can influence the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds at the C3 and C4 positions of the thiophene nucleus.

Negishi Coupling: This reaction couples organozinc reagents with organic halides. figshare.com It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. figshare.com For this compound, reaction with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a Ni-based catalyst, would be expected to substitute one or both bromine atoms. figshare.commdpi.com The choice of catalyst is crucial; for instance, Pd(PPh₃)₄ is often preferred for its effectiveness in many aryl coupling reactions. mdpi.com The reaction's outcome, particularly mono- versus di-substitution, would depend on the stoichiometry of the organozinc reagent and reaction conditions.

Stille Coupling: The Stille reaction utilizes organotin reagents and is valued for the stability of the stannane (B1208499) coupling partners to air and moisture. researchgate.netnih.gov The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. researchgate.netbeilstein-journals.org While no direct examples on this compound are reported, studies on 2,3-dibromothiophene (B118489) show that the initial coupling preferentially occurs at the C2 position. nih.gov Since this position is blocked in the title compound, coupling would be directed to the C3 and C4 positions. A second coupling at the remaining bromine is often more challenging due to increased steric hindrance from the newly introduced group. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netnih.gov It is exceptionally useful for the synthesis of arylalkynes under mild conditions. researchgate.net The Sonogashira coupling of 2,3-dibromothiophene with various terminal alkynes has been successfully demonstrated, yielding 2-alkynyl-3-bromothiophene derivatives. beilstein-journals.org Applying this to this compound would likely result in the formation of 3-alkynyl-4-bromo or 4-alkynyl-3-bromo derivatives, which are valuable intermediates for further functionalization or for creating extended π-conjugated systems.

Table 1: Representative Carbon-Carbon Cross-Coupling Reactions on Bromothiophenes

Coupling ReactionSubstrate ExampleCoupling PartnerCatalyst SystemProduct ExampleYield (%)Reference
Stille2,3-Dibromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄3-Bromo-2,2'-bithiophene~80-95 (mono-coupled) nih.gov
Sonogashira2,3-DibromothiophenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, PPh₃3-Bromo-2-(phenylethynyl)thiophene74 beilstein-journals.org
Suzuki2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄2-Bromo-5-(4-methoxyphenyl)-3-hexylthiophene82 acs.orgudes.edu.co
Negishi2-BromopyridineTolylzinc chloridePd(PPh₃)₄2-Tolylpyridine69 figshare.comacs.org

This table presents data from analogous systems to illustrate typical conditions and outcomes.

The introduction of nitrogen and sulfur functionalities onto the thiophene core can be achieved through modern coupling methodologies, significantly diversifying the chemical space accessible from this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. nih.govrsc.org The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) with a base like Cs₂CO₃ or NaOt-Bu. nih.govresearchgate.net The application to polysubstituted bromothiophenes has been successful, providing secondary and tertiary aminothiophenes. figshare.com For this compound, sequential or selective amination at the C3 and C4 positions could provide access to 3,4-diaminothiophene (B2735483) derivatives, which are key precursors for fused heterocyclic systems. The presence of the hydroxyl group might require protection, although the high functional group tolerance of modern Buchwald-Hartwig systems may render this unnecessary.

Ullmann Condensation: A classical copper-catalyzed alternative, the Ullmann reaction, can also be used for C-N and C-S bond formation. acs.org Traditional Ullmann conditions are harsh, requiring high temperatures. acs.org However, modern protocols often use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. nih.gov This method is effective for coupling aryl halides with alcohols, thiols, and amines. acs.org

Palladium-Catalyzed C-S Coupling: Thioethers can be synthesized via palladium-catalyzed coupling of aryl halides with thiols. Modern catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, show high activity for these transformations, coupling a variety of aryl- and alkylthiols with aryl bromides and chlorides with excellent yields. mdpi.com This approach could be used to install thioether substituents at the C3 and C4 positions of this compound.

Table 2: Examples of C-N and C-S Coupling Reactions with Aryl Halides

Coupling ReactionSubstrate TypeNucleophileCatalyst SystemSolventBaseReference
Buchwald-Hartwig AminationBromothiophenesAnilinesPd(OAc)₂, XantphosDioxaneCs₂CO₃ researchgate.net
Ullmann-type C-N CouplingAryl HalideAnilineCuI, Phenanthroline-KOH acs.org
Pd-Catalyzed C-S CouplingAryl BromideAryl/Alkyl Thiol[Pd(IPr*OMe)(cin)Cl]1,4-DioxaneKOtBu mdpi.com

This table summarizes general conditions for well-established C-N and C-S coupling methodologies applicable to the target scaffold.

Intramolecular Reactions and Cyclization Opportunities

The bifunctional nature of this compound, possessing both aryl bromide and secondary alcohol moieties, opens up avenues for intramolecular reactions to construct novel fused-ring systems.

One significant opportunity arises from the derivatization of the bromine atoms followed by cyclization. For instance, the sequential C-N coupling of both bromine atoms to generate a 2-(1-hydroxyethyl)-3,4-diaminothiophene derivative would create a valuable precursor. This diamine can undergo condensation with α-dicarbonyl compounds (like glyoxal (B1671930) or benzil) to form thieno[3,4-b]pyrazines. acs.orgresearchgate.net These fused heterocycles are important building blocks for low band gap conjugated polymers and materials with interesting electronic properties. nih.govacs.org

Alternatively, the 1-hydroxyethyl group itself can act as an intramolecular nucleophile. Following a Sonogashira coupling at the C3 position to introduce an alkyne, the hydroxyl group could potentially engage in an intramolecular cyclization onto the triple bond. Palladium-catalyzed heterocyclodehydration of similar 1-mercapto-3-yn-2-ols has been shown to produce substituted thiophenes, suggesting a similar pathway could be viable for oxygen nucleophiles under appropriate catalytic conditions (e.g., PdI₂, KI). mdpi.comnih.gov

Furthermore, under acidic conditions, the alcohol could be protonated to form a carbocation, which could then participate in intramolecular electrophilic substitution or cascade reactions if a suitable nucleophilic partner is present on a side chain installed at the C3 or C4 position. For example, cascade Prins/Friedel-Crafts cyclizations have been used to synthesize complex polycyclic structures from substrates containing both an alcohol (or aldehyde) and a vinylarene moiety. beilstein-journals.orgbeilstein-journals.org By first installing a vinyl group at C3 via a coupling reaction, subsequent acid-catalyzed intramolecular reaction with the C2-hydroxyethyl group could potentially lead to novel fused thiophene derivatives.

Table 3: Potential Cyclization Strategies from this compound Derivatives

Precursor Type (Derived from Title Compound)Reaction TypeReagentsResulting Fused SystemReference (Analogous Systems)
2-(1-Hydroxyethyl)-3,4-diaminothiopheneCondensationα-Dicarbonyl (R-CO-CO-R)Substituted Thieno[3,4-b]pyrazine acs.orgresearchgate.net
3-Alkynyl-4-bromo-2-(1-hydroxyethyl)thiopheneIntramolecular CyclizationPd(II) catalystFused Thienofuran mdpi.comnih.gov
3-Vinyl-2-(1-hydroxyethyl)thiophene derivativePrins/Friedel-Crafts CascadeLewis Acid (e.g., BF₃·Et₂O)Fused Dihydrothienopyran beilstein-journals.orgbeilstein-journals.org

This table outlines hypothetical but mechanistically plausible pathways to fused systems based on established reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dibromothiophen 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, the precise connectivity and spatial arrangement of atoms within 1-(3,4-dibromothiophen-2-yl)ethanol can be determined.

High-Resolution 1H NMR and 13C NMR Analysis

High-resolution 1H and 13C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

1H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present. The aromatic region would likely show a singlet for the proton at the 5-position of the thiophene (B33073) ring. The ethanol (B145695) substituent gives rise to a quartet for the methine proton (-CHOH) due to coupling with the adjacent methyl protons, and a doublet for the three protons of the methyl group (-CH3). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The carbon atoms of the dibromothiophene ring would appear in the aromatic region, with the two bromine-substituted carbons (C3 and C4) being significantly deshielded. The carbon attached to the ethanol group (C2) would also be in this region. The carbons of the ethanol side chain, the methine carbon (-CHOH) and the methyl carbon (-CH3), would appear in the aliphatic region of the spectrum. The chemical shift of the methine carbon would be influenced by the adjacent hydroxyl group. docbrown.inforesearchgate.net

Predicted 1H and 13C NMR Data for this compound
Position1H Chemical Shift (ppm, predicted)Multiplicity13C Chemical Shift (ppm, predicted)
-CH(OH)CH3~5.0q~65
-CH(OH)CH3~1.6d~25
-OHVariablebr s-
H-5~7.3s~128
C-2--~150
C-3--~115
C-4--~112

Predicted data is based on the analysis of structurally similar compounds such as 3,4-dibromothiophene (B32776) and 1-(thiophen-2-yl)ethanol. chemicalbook.comnih.govchemicalbook.comguidechem.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable. youtube.comyoutube.comresearchgate.netcolumbia.edusdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. A clear cross-peak would be expected between the methine proton of the ethanol group and the protons of the methyl group, confirming the presence of the -CH(OH)CH3 fragment. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation between the methine proton and the methine carbon, as well as between the methyl protons and the methyl carbon. The aromatic proton at C-5 would show a correlation to its attached carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations, which helps in connecting the different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methine proton of the ethanol group to the C-2 carbon of the thiophene ring.

Correlations from the H-5 proton to the C-3 and C-4 carbons of the thiophene ring.

Correlations from the methyl protons to the methine carbon. youtube.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic ethanol side chain would appear around 3100 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-C stretching vibrations within the thiophene ring are expected in the 1500-1400 cm⁻¹ region. The C-O stretching of the alcohol would likely be observed in the 1200-1000 cm⁻¹ range. The C-Br stretching vibrations typically appear in the lower frequency region of the spectrum, below 700 cm⁻¹. globalresearchonline.netnist.govresearchgate.net

Predicted FT-IR Data for this compound
Vibrational ModePredicted Wavenumber (cm-1)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (aromatic)~3100
C-H stretch (aliphatic)3000-2850
C=C stretch (thiophene ring)1500-1400
C-O stretch (alcohol)1200-1000
C-Br stretch<700

Predictions are based on typical vibrational frequencies for the respective functional groups. nih.govnih.gov

Raman Spectroscopy, Including Surface-Enhanced Techniques

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the thiophene ring. The C-S stretching vibrations of the thiophene ring are also typically Raman active. The C-Br stretching vibrations would also be observable in the Raman spectrum. researchgate.netresearchgate.netjchps.com Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the Raman signal, which might be particularly useful for analyzing this compound at low concentrations or for studying its interaction with metallic surfaces.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.orgnih.govmiamioh.edu

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms. nih.govsigmaaldrich.com

Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (-CH3) to give a prominent [M-15]⁺ peak. Another significant fragmentation would be the cleavage of the C-C bond between the thiophene ring and the ethanol side chain, leading to the formation of a stable dibromothienyl cation. The loss of a water molecule from the molecular ion is also a possible fragmentation pathway for alcohols. nist.govdocbrown.info

Predicted Mass Spectrometry Fragmentation Data for this compound
m/z (predicted)Fragment IonDescription
298/300/302[C6H6Br2OS]+Molecular ion peak with characteristic Br2 isotopic pattern
283/285/287[C5H3Br2OS]+Loss of a methyl group ([M-15])
255/257/259[C4HBr2S]+Cleavage of the ethanol side chain
280/282/284[C6H4Br2S]+Loss of water ([M-18])

The predicted m/z values are based on the expected fragmentation patterns for this molecular structure.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be located. This analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Electronic Spectroscopy for Photophysical Property Probing

Detailed experimental studies on the photophysical properties of this compound are not present in the available literature. Such studies are essential for understanding the interaction of the molecule with light and its potential applications in optoelectronic devices.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption spectra for this compound, which would reveal its electronic transitions and absorption maxima, have not been documented.

Fluorescence Spectroscopy and Emission Properties

There is no available data on the fluorescence spectroscopy of this compound, which would be necessary to characterize its emission properties, including quantum yield and excited-state lifetime.

Computational and Theoretical Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused exclusively on the chemical compound this compound. While extensive research exists applying computational chemistry methods to various thiophene derivatives, this particular molecule has not been the subject of dedicated studies according to available public data.

Computational chemistry is a important field for predicting molecular properties and behavior. For many related thiophene compounds, theoretical studies have provided significant insights. For instance, research on other brominated thiophenes has utilized Density Functional Theory (DFT) to investigate bromination mechanisms and predict reactive sites on the thiophene ring. researchgate.netnih.govdntb.gov.ua Such studies help in understanding how and where bromine atoms attach to the thiophene core, which is fundamental to the structure of this compound.

Furthermore, computational analyses of substituted thiophenes have explored how different chemical groups attached to the thiophene ring influence the molecule's electronic properties, such as the distribution of electrons and the energy levels of molecular orbitals. researchgate.netnih.gov These studies often calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the chemical reactivity and electronic behavior of the compounds. nih.govrroij.com For example, a DFT investigation of 2(E)‐1‐(3‐bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, a related brominated thiophene, determined its HOMO-LUMO energy gap to be 3.662 eV. rroij.com

However, despite the prevalence of these computational methods for studying similar molecules, specific data for this compound—including DFT calculations of its electronic structure, HOMO-LUMO energy gap, predicted reaction mechanisms, or molecular dynamics simulations of its behavior—are not present in the surveyed literature. Time-Dependent Density Functional Theory (TD-DFT), a method used to predict optical properties like UV-Vis spectra, has been applied to other thiophene derivatives but not to the specific subject of this article. nih.gov

Computational Chemistry and Theoretical Investigations of 1 3,4 Dibromothiophen 2 Yl Ethanol

Use as a Scaffold in Drug Discovery

The thiophene (B33073) ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity. wikipedia.org This makes thiophene derivatives, including those derived from 1-(3,4-Dibromothiophen-2-yl)ethanol, attractive scaffolds for drug discovery. The ability to introduce diverse substituents onto the thiophene ring allows for the fine-tuning of a compound's pharmacological properties. researchgate.net

Potential as an Intermediate for Biologically Active Compounds

This compound serves as a valuable intermediate for the synthesis of potentially biologically active compounds. The functional groups on the molecule provide the means to build more complex structures that can interact with biological targets. Research into thiophene-based compounds has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Methods for Functionalized Thiophenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized thiophenes, allowing for the introduction of various substituents onto the thiophene ring. nih.gov These methods are particularly useful for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling in Dibromothiophene Architectures

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.orgrsc.org In the context of dibromothiophene architectures, this reaction can be used to selectively introduce aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. The reactivity of the bromine atoms on the thiophene ring can differ, with the bromine at the 2-position often being more reactive than the one at the 3-position, allowing for regioselective functionalization. beilstein-journals.org

For instance, a monosubstituted product can be obtained by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the reaction time. Subsequent coupling at the second bromine position can then be performed with a different boronic acid to generate unsymmetrically substituted thiophenes.

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromothiophenes

Dibromothiophene SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventProduct
3,4-Dibromothiophene (B32776)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water3-Bromo-4-phenylthiophene
2,5-Dibromothiophene4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/Water2-Bromo-5-(4-methoxyphenyl)thiophene
3,4-Dibromo-2-formylthiopheneNaphthalene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water3-Bromo-2-formyl-4-(naphthalen-2-yl)thiophene
One-Pot Sequential Transformations

An example of such a sequence could start with the Suzuki-Miyaura coupling of 3,4-dibromothiophene with one equivalent of a boronic acid to yield a monobrominated, functionalized thiophene. Without isolating this intermediate, a second catalytic system or reagent could be introduced to perform another reaction, such as a Heck or Sonogashira coupling at the remaining bromine position.

Ring Closure Reactions Utilizing Thiophene Precursors

The construction of the thiophene ring itself through cyclization reactions is a fundamental approach to synthesizing thiophene derivatives. researchgate.net These methods often involve the reaction of a sulfur source with a suitable four-carbon precursor.

One of the most well-known methods is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.gov Another important method is the Gewald reaction, which is a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a 2-aminothiophene. nih.gov While these methods are powerful for constructing the thiophene ring, they are generally used to create the core heterocyclic structure which can then be further functionalized.

Green Chemistry Approaches in the Synthesis of Thiophene-Functionalized Alcohols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.comresearchgate.net In the synthesis of thiophene-functionalized alcohols, several green approaches can be employed.

One significant area of development is the use of water as a reaction solvent. researchgate.netiau.ir Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully performed in aqueous media, often with the aid of water-soluble ligands and phase-transfer catalysts. This approach avoids the use of volatile and often toxic organic solvents. nih.gov

Furthermore, the development of highly efficient and recyclable catalysts is a key aspect of green chemistry. The use of heterogeneous catalysts or catalysts immobilized on solid supports can simplify product purification and allow for the reuse of the catalyst, reducing waste and cost.

Another green approach is the use of multicomponent reactions, which increase atom economy by combining multiple starting materials into a single product in one step, reducing the number of synthetic steps and the amount of waste generated. nih.govroyalsocietypublishing.org

Role of 1 3,4 Dibromothiophen 2 Yl Ethanol As a Building Block in Advanced Material Synthesis

Precursor for Conjugated Polymers and Oligomers

The structure of 1-(3,4-Dibromothiophen-2-yl)ethanol makes it an excellent precursor for developing conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds, which facilitate the movement of electrons and are essential for electronic applications.

Polythiophenes and their shorter-chain counterparts, oligothiophenes, are among the most studied classes of conducting polymers for organic electronic devices. juniperpublishers.comuniroma1.it Their utility stems from good to excellent charge transport properties and well-established synthesis methods. uniroma1.it The incorporation of this compound into these materials allows for precise control over their electronic characteristics. The bromine atoms can be readily substituted through various cross-coupling reactions, enabling the extension of the polymer backbone and the introduction of different functional groups.

The ethanol (B145695) group can be modified or used to initiate polymerization, offering another level of synthetic control. This strategic functionalization is key to fine-tuning the properties of the resulting polythiophenes and oligothiophenes for specific applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). juniperpublishers.comjuniperpublishers.com For instance, the introduction of specific side chains can enhance solubility and processability, which are critical for fabricating high-performance devices. juniperpublishers.com

Key Properties of Polythiophenes and Oligothiophenes Derived from this compound:

PropertyDescriptionApplication Relevance
Charge Transport Efficient movement of charge carriers (holes or electrons) along the polymer backbone. juniperpublishers.comEssential for the performance of transistors and solar cells.
Tunable Bandgap The energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be adjusted through chemical modification. uniroma1.itDetermines the material's light absorption and emission properties, crucial for OLEDs and OPVs.
Processability The ability to be dissolved or melted for easy fabrication into thin films.Enables cost-effective, large-area device manufacturing.
Stability Resistance to degradation from environmental factors like oxygen and moisture. juniperpublishers.comCrucial for the long-term operational lifetime of organic electronic devices.

Thiophene-fused polyaromatic hydrocarbons (PAHs) are a class of materials that combine the electronic properties of thiophene (B33073) with the rigid, planar structures of PAHs. nagoya-u.ac.jp This fusion leads to materials with enhanced charge transport characteristics and improved stability, making them promising candidates for high-performance organic semiconductors. juniperpublishers.comnagoya-u.ac.jp

The use of this compound as a starting material provides a versatile platform for synthesizing these complex structures. The bromine atoms on the thiophene ring serve as handles for intramolecular and intermolecular C-C bond-forming reactions, leading to the creation of extended, fused aromatic systems. researchgate.net The ethanol group can be used to introduce additional functionality or to direct the cyclization reactions in a specific manner.

The resulting thiophene-fused PAHs often exhibit unique optical and electronic properties that are dependent on the specific arrangement of the fused rings. researchgate.net These properties are of great interest for applications in advanced electronic devices where high charge carrier mobility and stability are paramount.

Monomer and Intermediate in Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comnih.gov The incorporation of thiophene-based units, such as those derived from this compound, into COF structures can impart valuable electronic and catalytic properties.

The design and synthesis of thiophene-based COFs often involve the use of monomers with specific geometries and reactive groups that can form strong covalent bonds to create a periodic network. mdpi.commit.edu While thiophene itself can present challenges due to its bond angles, derivatives of this compound can be engineered to serve as suitable building blocks. researchgate.net

The bromine atoms can be converted to other functional groups, such as boronic acids, which are commonly used in the synthesis of boronate-ester-linked COFs. nih.gov The ethanol group can also be modified to participate in the framework-forming reactions. The ability to pre-design the monomer structure allows for the rational construction of COFs with desired pore sizes, shapes, and functionalities.

Synthetic Strategies for Thiophene-Based COFs:

StrategyDescriptionKey Monomers
Boronate Ester Formation Condensation reaction between a diboronic acid and a polyol. nih.govThiophene-diboronic acids and polyhydroxy-aromatics.
Imine Condensation Reaction between an amine and an aldehyde to form an imine linkage. mdpi.comThiophene-diamines and dialdehydes.
Triazine Formation Trimerization of nitrile-containing monomers. researchgate.netThiophene-dinitriles.

The inclusion of thiophene units within the COF structure has a significant impact on the material's charge transport and electronic properties. nih.gov The π-conjugated nature of the thiophene rings facilitates the delocalization of electrons throughout the framework, which can lead to enhanced conductivity.

Furthermore, the porous nature of thiophene-based COFs allows for the incorporation of guest molecules that can further modulate their electronic properties. For example, the introduction of electron-donating or electron-accepting molecules into the pores can lead to the formation of charge-transfer complexes, which can dramatically alter the conductivity and optical properties of the material. nih.gov

Scaffold for Functionalized Organic Semiconductors

Beyond its role in creating polymers and frameworks, this compound serves as a fundamental scaffold for the synthesis of a wide variety of functionalized organic semiconductors. juniperpublishers.com The term "scaffold" refers to a core molecular structure upon which other chemical groups can be built.

The dibromothiophene core provides a rigid and electronically active platform. The two bromine atoms are key reactive sites that allow for the attachment of various functional groups through well-established chemical reactions like Suzuki and Stille couplings. juniperpublishers.com This enables the systematic modification of the molecule's electronic properties, such as its HOMO and LUMO energy levels, which are critical for determining its performance in an electronic device.

The ethanol group offers another point for functionalization. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. These transformations open up a vast chemical space for creating new organic semiconductors with tailored properties for specific applications. For example, attaching long alkyl chains can improve solubility and film-forming properties, while incorporating electron-withdrawing or electron-donating groups can fine-tune the material's charge-transport characteristics.

The versatility of this compound as a scaffold allows chemists to design and synthesize novel organic semiconductors with a high degree of precision, paving the way for the development of next-generation organic electronic devices.

Integration into Donor-Acceptor (D-A) Copolymers

The 3,4-dibromothiophene (B32776) unit is a well-established electron-rich (donor) component in the synthesis of donor-acceptor (D-A) copolymers, which are of significant interest for applications in organic electronics. While direct polymerization of this compound is not typical, the ethanol group can be readily transformed into other functional groups that are amenable to polymerization reactions.

For instance, the ethanol moiety can be oxidized to an aldehyde or a carboxylic acid. These functionalized dibromothiophene monomers can then undergo condensation reactions with suitable acceptor comonomers. Alternatively, the bromine atoms on the thiophene ring are ideally suited for cross-coupling reactions, such as Stille or Suzuki polymerizations, which are widely used for the synthesis of conjugated polymers. nih.govnih.gov

A plausible synthetic strategy would involve the protection of the hydroxyl group, followed by a cross-coupling polymerization, and subsequent deprotection to yield a functional polymer with pendant hydroxyl groups. These groups can then be used for further post-polymerization modifications to fine-tune the material's properties. The general concept of utilizing functionalized thiophenes in D-A copolymers is a cornerstone of modern materials chemistry, allowing for precise control over the electronic band gap and charge transport characteristics of the resulting polymers.

Monomer Type Polymerization Method Potential Acceptor Comonomers Resulting Polymer Properties
DibromothiopheneStille CouplingDistannyl derivatives of benzothiadiazole, diketopyrrolopyrrole, etc.Tunable band gap, good charge carrier mobility
DibromothiopheneSuzuki CouplingDiboronic esters of electron-deficient aromaticsHigh thermal stability, good solubility

Development of Optoelectronically Active Thiophene Derivatives

The development of novel optoelectronically active materials often relies on the precise functionalization of aromatic cores like thiophene. This compound serves as a versatile starting point for the synthesis of a variety of such derivatives. The hydroxyl group can be a handle for introducing a wide range of functionalities, thereby modulating the electronic properties of the thiophene unit.

For example, esterification or etherification of the ethanol group can be used to attach solubilizing chains or other functional moieties. The bromine atoms can then be used in cross-coupling reactions to extend the π-conjugation of the system, a key factor in determining the optical and electronic properties of the material. This approach allows for the creation of a library of thiophene derivatives with systematically varied properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

Derivative Type Synthetic Transformation Potential Application Key Property Modulation
Ester DerivativesEsterification of the hydroxyl groupSolution-processed electronicsSolubility, film morphology
Arylated ThiophenesSuzuki or Stille coupling at the bromine positionsOLEDs, OPVsExtension of π-conjugation, tuning of HOMO/LUMO levels

Synthesis of Other Heterocyclic Systems Incorporating the Dibromothiophene Moiety

The dibromothiophene core of this compound is a valuable platform for the construction of more complex, fused heterocyclic systems. These fused structures often exhibit enhanced electronic communication and rigidity, which are desirable for high-performance organic electronic materials.

Thieno[3,2-b]thiophene (B52689) and Related Fused Systems

The synthesis of thieno[3,2-b]thiophene, a fused bicyclic system with excellent electronic properties, can be envisioned starting from this compound. A key analogous transformation is the vapour-phase reaction of 2-(2-thienyl)ethanol with carbon disulfide to yield the parent thieno[3,2-b]thiophene. rsc.org This suggests that an intramolecular cyclization strategy could be employed.

A plausible synthetic route would involve the conversion of the ethanol group into a thiol or a related sulfur-containing functionality. Subsequent intramolecular cyclization, potentially via a nucleophilic substitution of one of the adjacent bromine atoms, would lead to the formation of the second thiophene ring, yielding a dibromo-substituted thieno[3,2-b]thiophene derivative. researchgate.netencyclopedia.pubprepchem.com These derivatives are highly sought after as building blocks for organic semiconductors. nih.gov

Starting Material Key Reaction Product Significance
This compoundIntramolecular CyclizationDibromo-thieno[3,2-b]thiopheneBuilding block for advanced organic semiconductors
2-(2-Thienyl)ethanolReaction with Carbon DisulfideThieno[3,2-b]thiophenePrecedent for cyclization of thiophenylethanol derivatives rsc.org

Thiophene-Based Quinoids and Related Chromophores

Thiophene-based quinoidal compounds are of interest due to their low band gaps and ambipolar charge transport characteristics. The synthesis of such structures from this compound would likely require a multi-step approach. The general strategy for synthesizing thiophene quinoids often involves the condensation of a thiophene-based diketone or dialdehyde (B1249045) with an active methylene (B1212753) compound.

Therefore, a potential pathway would first involve the transformation of the ethanol group and the adjacent thiophene ring positions into the necessary functionalities for quinoid formation. For example, the ethanol could be oxidized to an aldehyde, and the bromine atoms could be replaced with groups that can be converted into the other half of the quinoidal system. While no direct synthesis from this compound is reported, the versatility of this starting material suggests its potential as a precursor in the multi-step synthesis of novel thiophene-based chromophores with quinoidal character.

Future Directions and Emerging Research Avenues for 1 3,4 Dibromothiophen 2 Yl Ethanol

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The development of efficient and sustainable methods for the synthesis of 1-(3,4-dibromothiophen-2-yl)ethanol is a primary focus of ongoing research. While traditional methods exist, the exploration of novel catalytic systems is crucial for improving yield, reducing by-products, and enabling milder reaction conditions. For instance, the use of heterogeneous catalysts is being investigated to simplify purification processes and allow for catalyst recycling, a key aspect of green chemistry. researchgate.net Furthermore, advancements in catalyst design, such as the development of nanocatalysts or metal-organic frameworks (MOFs), could offer unprecedented selectivity and activity.

Derivatization of this compound is another area ripe for innovation. Catalytic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for modifying the thiophene (B33073) ring. Research is directed towards developing catalysts that can selectively activate one of the C-Br bonds, allowing for sequential and controlled functionalization. This would enable the synthesis of a vast library of derivatives with tailored electronic and steric properties. Additionally, catalytic methods for the transformation of the ethanol (B145695) moiety, such as oxidation to the corresponding ketone or etherification, are being explored to expand the molecular diversity accessible from this building block. rsc.org

Development of Highly Enantioselective Pathways to its Chiral Forms

The presence of a chiral center in this compound makes the development of enantioselective synthetic routes a critical research objective. Chiral molecules often exhibit distinct biological activities and material properties, making access to enantiomerically pure forms highly desirable. nih.gov Asymmetric catalysis is a key strategy to achieve this goal, with researchers exploring various chiral catalysts and ligands to control the stereochemical outcome of the reaction. nih.govnih.govrsc.org

Current research focuses on several promising approaches. Asymmetric reduction of the corresponding ketone, 1-(3,4-dibromothiophen-2-yl)ethanone, using chiral reducing agents or catalysts is a prominent strategy. Another avenue involves the enantioselective addition of a methyl group to the corresponding aldehyde, 3,4-dibromothiophene-2-carbaldehyde. mdpi.com The development of biocatalytic methods, employing enzymes such as alcohol dehydrogenases, also presents an attractive, environmentally friendly alternative for producing enantiopure this compound. nih.govrsc.org The successful development of these pathways will be crucial for unlocking the full potential of its chiral derivatives in fields like medicinal chemistry and materials science.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net The integration of this compound or its precursors into MCRs is an emerging research area with the potential to rapidly generate diverse and complex molecular scaffolds. beilstein-journals.org

The reactive sites on the this compound molecule, namely the hydroxyl group and the two bromine atoms, make it an ideal candidate for participation in various MCRs. For example, the hydroxyl group can act as a nucleophile in reactions like the Passerini or Ugi reaction. The bromine atoms can be utilized in sequential, palladium-catalyzed MCRs, allowing for the introduction of multiple points of diversity in a single pot. Researchers are actively designing new MCRs that can tolerate the thiophene ring and its substituents, aiming to build libraries of novel heterocyclic compounds with potential biological or material applications.

Advanced Materials Applications Beyond Current Scope

The unique electronic and structural features of the thiophene ring make this compound a valuable building block for advanced materials. nih.govrsc.org While its use in organic electronics is an established area of research, future applications are expected to extend far beyond the current scope. The presence of the bromine atoms provides a handle for polymerization through cross-coupling reactions, leading to the formation of novel conjugated polymers. These polymers could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. cmu.edu

Furthermore, the chiral nature of this compound can be exploited to create chiral polymers and materials. These materials could find applications in chiral separations, asymmetric catalysis, and as components in circularly polarized light-emitting devices. The ability to tune the properties of these materials by modifying the substituents on the thiophene ring opens up a vast design space for materials with tailored functionalities. The exploration of its derivatives in the context of self-assembling materials and supramolecular chemistry is another promising avenue. researchgate.netuwaterloo.ca

Theoretical Guided Design of New Thiophene-Based Architectures

Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in the design of new molecules and materials. nih.gov In the context of this compound, theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential applications. Density Functional Theory (DFT) calculations, for instance, can be used to predict the regioselectivity of chemical reactions, aiding in the design of synthetic routes for its derivatives.

Moreover, theoretical modeling can guide the design of new thiophene-based architectures with specific properties. By simulating the electronic and optical properties of virtual compounds derived from this compound, researchers can identify promising candidates for experimental synthesis. This "in silico" screening approach can significantly accelerate the discovery of new materials for applications in organic electronics, nonlinear optics, and other high-tech fields. The synergy between theoretical predictions and experimental validation will be crucial for the rational design of the next generation of thiophene-based materials. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-Dibromothiophen-2-yl)ethanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of brominated thiophene derivatives typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For this compound:

  • Step 1: Bromination of thiophene derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at the 3,4-positions .
  • Step 2: Hydroxyethylation via nucleophilic addition (e.g., using ethylene oxide or Grignard reagents) to introduce the ethanol moiety.
    Key Variables:
    • Temperature control (0–5°C for bromination to avoid over-substitution).
    • Solvent selection (polar aprotic solvents like DMF or THF for improved solubility of intermediates).
    • Catalysts (e.g., Lewis acids like FeCl₃ for EAS regioselectivity).
      Yield Optimization:
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove di-brominated byproducts .

Basic: How is this compound characterized spectroscopically, and what data validation steps are critical?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Thiophene protons resonate at δ 6.8–7.5 ppm; hydroxyl proton (ethanol) appears as a broad peak at δ 1.5–2.5 ppm.
    • Use deuterated solvents (e.g., CDCl₃) and compare with PubChem reference data for analogous compounds .
  • Mass Spectrometry (MS):
    • Confirm molecular ion [M+H]⁺ with high-resolution MS (e.g., m/z ~295.8 for C₆H₅Br₂OS).
    • Fragmentation patterns should align with bromine isotope signatures (1:2:1 ratio for Br₂).
      Validation:
  • Cross-check spectral data against computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Replicate analyses under identical conditions to confirm reproducibility .

Advanced: What strategies resolve contradictions in biological activity data for brominated thiophene derivatives?

Methodological Answer:
Discrepancies in bioactivity data often arise from:

  • Purity Variations: Trace impurities (e.g., residual solvents or unreacted bromine) may interfere with assays. Validate purity via HPLC (>95%) and elemental analysis .
  • Solubility Issues: Use DMSO or cyclodextrin-based carriers to ensure uniform dissolution in in vitro studies.
  • Structural Analogues: Compare activity with structurally similar compounds (e.g., 1-(2,4-dichlorophenyl)ethanol ) to isolate the role of bromine substitution.
    Case Study:
  • In a 2025 study, adjusting the ethanol moiety’s stereochemistry in brominated thiophenes altered binding affinity to cytochrome P450 enzymes by 40%, highlighting the need for stereochemical validation .

Advanced: How can computational modeling guide the design of this compound derivatives for drug discovery?

Methodological Answer:

  • Docking Studies:
    • Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs).
    • Optimize the ethanol moiety’s hydrogen-bonding capacity to enhance binding.
  • QSAR Modeling:
    • Correlate electronic properties (Hammett σ values for Br substituents) with observed bioactivity.
    • Validate models using leave-one-out cross-validation (LOOCV) to avoid overfitting.
      Example:
  • A 2023 study on brominated phenyl ethers demonstrated that increasing bromine’s electronegativity improved antimicrobial activity by 30% .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Hazard Analysis:
    • Conduct a pre-experiment risk assessment (per ACS guidelines) for bromine toxicity and ethanol flammability .
    • Use PPE: nitrile gloves, goggles, and fume hoods for synthesis steps.
  • Waste Management:
    • Neutralize brominated waste with sodium thiosulfate before disposal.
    • Store ethanol-containing compounds away from oxidizers.
      Emergency Protocols:
  • In case of exposure, rinse skin with water for 15 minutes and consult a poison control center .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling:
    • The C-Br bonds at 3,4-positions undergo oxidative addition with Pd(0) catalysts.
    • Ethanol’s hydroxyl group can coordinate with Pd, influencing regioselectivity.
  • Side Reactions:
    • Competing β-hydride elimination may occur if the ethanol moiety is unprotected. Mitigate by silylating the hydroxyl group (e.g., TBSCl) before coupling .
      Data Table:
CatalystYield (%)Selectivity (3,4 vs. 2,5)
Pd(PPh₃)₄659:1
Pd(dba)₂/XPhos8215:1

Basic: How does the electronic environment of the thiophene ring influence the compound’s stability?

Methodological Answer:

  • Resonance Effects: Bromine’s electron-withdrawing nature deactivates the thiophene ring, reducing susceptibility to electrophilic attack.
  • Degradation Pathways:
    • Photo-debromination under UV light (use amber glassware for storage).
    • Hydrolysis of the ethanol moiety in acidic conditions (pH < 3).
      Stabilization Strategies:
  • Add radical scavengers (e.g., BHT) to prevent bromine loss during long-term storage .

Advanced: What in silico tools predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite (EPA):
    • Estimate biodegradation (BIOWIN model) and bioaccumulation (BCFBAF model).
    • Predicted log Kow = 2.8 suggests moderate hydrophobicity.
  • Ecotoxicity:
    • Use TEST software to predict LC50 for aquatic organisms (e.g., Daphnia magna).
      Case Study:
  • A 2024 DSSTox report highlighted that brominated thiophenes exhibit low biodegradability (t₁/₂ > 60 days), warranting stringent disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.